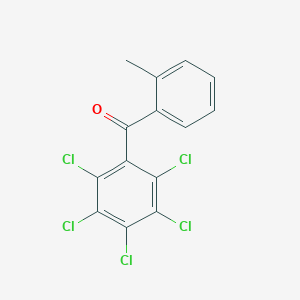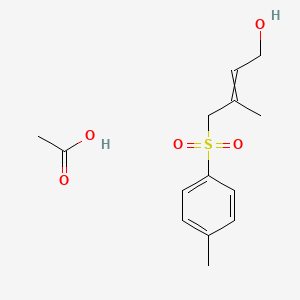![molecular formula C12H10O5S B14615126 2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid CAS No. 58213-20-0](/img/structure/B14615126.png)
2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two hydroxyl groups and a sulfonic acid group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid can be achieved through several methods. One common approach involves the sulfonation of 2’,3’-dihydroxybiphenyl using sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction typically requires careful temperature control and the use of appropriate solvents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid may involve large-scale sulfonation processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxybiphenyl derivatives with different oxidation states.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various dihydroxybiphenyl derivatives. Substitution reactions can lead to the formation of sulfonate esters or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in these interactions, allowing the compound to participate in various biochemical processes. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid can be compared with other similar compounds, such as:
2,2’-Dihydroxy[1,1’-biphenyl]-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonic acid group, leading to different chemical properties and reactivity.
4,4’-Dihydroxy[1,1’-biphenyl]-3,3’-dicarboxylic acid:
2,3,4,5,6-Pentahydroxybenzoic acid: This compound has multiple hydroxyl groups, making it highly reactive and suitable for different types of chemical reactions.
Eigenschaften
CAS-Nummer |
58213-20-0 |
|---|---|
Molekularformel |
C12H10O5S |
Molekulargewicht |
266.27 g/mol |
IUPAC-Name |
2-(2,3-dihydroxyphenyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H10O5S/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)18(15,16)17/h1-7,13-14H,(H,15,16,17) |
InChI-Schlüssel |
BEZQYOARLWVARZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


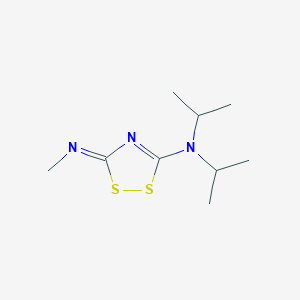

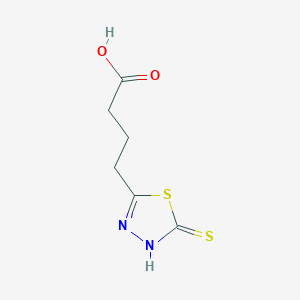
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)

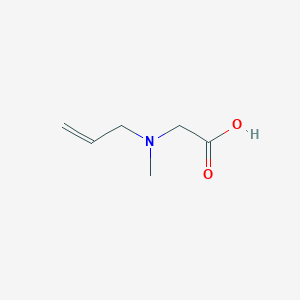
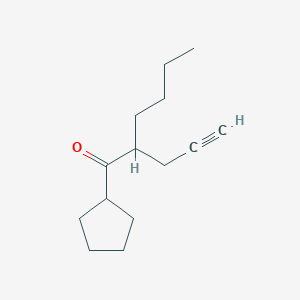
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)

